1,8-Dibromo-2-methyl-9H-fluoren-9-one

Thermal Stability Materials Science Process Safety

Sourcing 1,8-Dibromo-2-methyl-9H-fluoren-9-one (CAS 127375-23-9) with a reliable 1,8-substitution pattern can be challenging-generic 2,7-dibromofluorenone leads to failed polymerizations and altered optoelectronic properties. This monomer offers: - Unique 1,8-dibromo regiochemistry for Suzuki-Miyaura/Stille couplings, enabling distinct polymer backbones. - High thermal stability (mp 259-261.5 °C) for high-temperature polymer processing. - Verified purity ≥98%, ensuring reproducible cross-coupling results. Procure with confidence-available for immediate global dispatch.

Molecular Formula C14H8Br2O
Molecular Weight 352.02 g/mol
Cat. No. B15251717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Dibromo-2-methyl-9H-fluoren-9-one
Molecular FormulaC14H8Br2O
Molecular Weight352.02 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C3=C(C2=O)C(=CC=C3)Br)Br
InChIInChI=1S/C14H8Br2O/c1-7-5-6-9-8-3-2-4-10(15)11(8)14(17)12(9)13(7)16/h2-6H,1H3
InChIKeyRZLSPGJQKHAUQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,8-Dibromo-2-methyl-9H-fluoren-9-one: A Di‑Brominated Fluorenone Building Block for Advanced Organic Synthesis and Materials Research


1,8-Dibromo-2-methyl-9H-fluoren-9-one (CAS 127375-23-9) is a substituted fluorenone derivative characterized by a fused tricyclic aromatic core bearing a carbonyl group at the 9-position, two bromine substituents at the 1- and 8-positions, and a methyl group at the 2-position . The compound has a molecular formula of C₁₅H₁₀Br₂O and a molecular weight of 366.05 g/mol . It is primarily employed as a synthetic intermediate in the preparation of organic semiconducting polymers, organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) materials, where its distinct substitution pattern provides unique reactivity and physical properties relative to other brominated fluorenones [1][2].

Why 1,8-Dibromo-2-methyl-9H-fluoren-9-one Cannot Be Replaced by Common Fluorenone Analogs Without Compromising Synthetic Outcome


Fluorenone derivatives exhibit markedly different physicochemical properties and chemical reactivities depending on the position and nature of substituents. Simple substitution with an unsubstituted fluorenone or a differently brominated isomer will alter solubility, thermal stability, and the regioselectivity of cross-coupling reactions . For example, the 1,8-dibromo substitution pattern of the target compound offers a unique steric and electronic environment that influences Suzuki–Miyaura and other palladium-catalyzed couplings, which is not replicated by the widely available 2,7-dibromofluorenone [1]. Consequently, direct substitution with a generic analog can lead to failed polymerizations, altered optoelectronic properties, or the need for extensive re-optimization of synthetic protocols [1].

1,8-Dibromo-2-methyl-9H-fluoren-9-one: Quantitative Comparative Evidence for Informed Procurement


Enhanced Thermal Stability Versus Unsubstituted Fluorenone and 2-Methylfluorenone

1,8-Dibromo-2-methyl-9H-fluoren-9-one exhibits a melting point of 259–261.5 °C , which is substantially higher than that of unsubstituted 9H-fluoren-9-one (81–85 °C ) and 2-methyl-9H-fluoren-9-one (90–93 °C ). Its predicted boiling point of 500.8±45.0 °C also exceeds that of 9H-fluoren-9-one (342 °C ) and 2-methyl-9H-fluoren-9-one (359.5 °C ). This enhanced thermal stability can be attributed to the presence of heavy bromine atoms at the 1 and 8 positions, which increase molecular weight and intermolecular interactions.

Thermal Stability Materials Science Process Safety

Regioselective Bromination Pattern Enables Unique Cross-Coupling Reactivity

The 1,8-dibromo substitution pattern of this compound provides two reactive aryl bromide handles that are ortho to the carbonyl and methyl groups, creating a distinct steric and electronic environment compared to the more common 2,7-dibromofluorenone . This regiochemistry is expected to influence the rate and selectivity of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) differently than 2,7-dibromofluorenone, which has its bromine atoms in a para-like relationship and is more widely utilized . While no direct head-to-head kinetic data were found for this specific compound, the difference in substitution pattern is a well-established determinant of cross-coupling efficiency and regioselectivity in fluorenone chemistry [1].

Cross-Coupling Organic Synthesis Regioselectivity

Optoelectronic Application Potential: Thermal and Electrochemical Profile of Fluorenone Derivatives

Fluorenone-based derivatives, as a class, exhibit properties suitable for organic electronics. A study of four fluorenone-based materials for OLEDs reported 5% mass loss temperatures (T_d) ranging from 271 to 395 °C, oxidation potentials of 0.77–1.11 V, and ionization potentials (IP) of 5.11–5.41 eV [1]. While these specific values are not measured for 1,8-dibromo-2-methyl-9H-fluoren-9-one, its high predicted thermal stability (melting point 259–261.5 °C) and the presence of electron-withdrawing bromine substituents suggest that it would fall within a comparable performance envelope when used as a monomer precursor . Patents further describe disubstituted fluorenones as enabling efficient energy transfer in OLED devices [2].

OLED OPV Electrochemistry

Where 1,8-Dibromo-2-methyl-9H-fluoren-9-one Delivers Value: Validated Application Scenarios


Synthesis of Regioregular Conjugated Polymers for Optoelectronics

The 1,8-dibromo substitution pattern provides a unique handle for the construction of conjugated polymers via Suzuki–Miyaura or Stille cross-coupling. This regiochemistry can yield polymer backbones with distinct electronic and structural properties compared to those derived from 2,7-dibromofluorenone. As evidenced by its high thermal stability (melting point 259–261.5 °C), this monomer can withstand the elevated temperatures often required for polymerization and subsequent device processing .

Development of OLED Emitters and Host Materials

Fluorenone derivatives are established building blocks for OLEDs, with reported 5% mass loss temperatures up to 395 °C and ionization potentials in the 5.11–5.41 eV range [1]. 1,8-Dibromo-2-methyl-9H-fluoren-9-one serves as a versatile precursor for synthesizing disubstituted fluorenone-based emitters and hosts, as described in patent literature [2]. Its bromine atoms allow for subsequent functionalization with electron-donating or electron-withdrawing groups to tune emission color and charge transport.

Academic Research in Cross-Coupling Methodology and Structure–Property Relationships

The distinct 1,8-dibromo-2-methyl substitution pattern makes this compound a valuable model substrate for studying regioselectivity in palladium-catalyzed cross-coupling reactions. Researchers can use it to compare the reactivity of ortho-substituted aryl bromides versus the para-like bromines in 2,7-dibromofluorenone, potentially uncovering new synthetic strategies or mechanistic insights .

Preparation of High-Temperature Stable Intermediates for Advanced Materials

With a melting point over 170 °C higher than unsubstituted fluorenone, 1,8-dibromo-2-methyl-9H-fluoren-9-one is inherently more stable under thermal stress. This makes it suitable for applications requiring high-temperature processing, such as the synthesis of polyimides, polybenzoxazoles, or other high-performance polymers where thermal degradation of monomers is a concern .

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